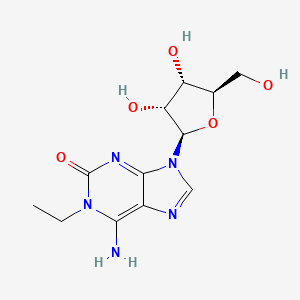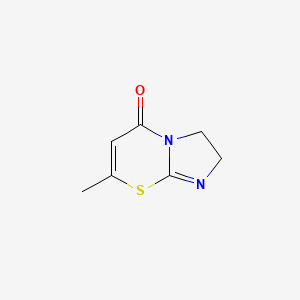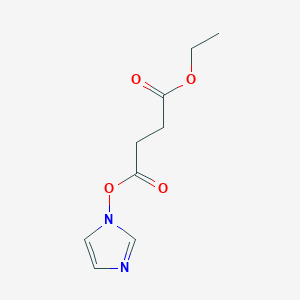
(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the isopropylbenzyl group adds to its complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amine is then reacted with a suitable aldehyde or ketone to form the propanoic acid backbone.
Introduction of the Isopropylbenzyl Group: The isopropylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Free amine after Boc removal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the Boc-protected amine group.
Medicine
In medicinal chemistry, the compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.
Industry
In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
作用機序
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
- ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid
Uniqueness
The presence of the tert-butoxycarbonyl group in ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid provides unique reactivity patterns, particularly in protecting the amine group during synthesis. The isopropylbenzyl group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
This compound’s unique combination of protecting groups and chiral centers makes it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-12(2)14-8-6-13(7-9-14)10-15(16(20)21)11-19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)/t15-/m1/s1 |
InChIキー |
NJTNBHQHHUMGGT-OAHLLOKOSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)


![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)





![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)


